Dipotassium hexyl phosphate
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Overview
Description
Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula (C_6H_{13}O_4PK_2). It is a potassium salt of hexyl phosphate and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form this compound. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium hexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Requires a nucleophile and appropriate reaction conditions.
Major Products
Hydrolysis: Hexyl alcohol and potassium phosphate.
Esterification: Hexyl esters.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dipotassium hexyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used as an additive in lubricants and as a corrosion inhibitor in metal treatment processes.
Mechanism of Action
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing cellular signaling pathways. Its phosphate group can participate in phosphorylation reactions, which are crucial for many cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dipotassium phosphate: Used as a food additive and buffering agent.
Monopotassium phosphate: Used in fertilizers and as a food additive.
Tripotassium phosphate: Used in detergents and as a food additive.
Uniqueness
Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts hydrophobic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are required. This distinguishes it from other potassium phosphates that lack such hydrophobic characteristics.
Properties
CAS No. |
56960-85-1 |
---|---|
Molecular Formula |
C6H13K2O4P |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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